2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-[(1E)-2-(4-Nitrophenyl)ethenyl]-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with a unique structure that includes a nitrophenyl group, a phenyl group, and a tetrahydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-nitrophenyl)ethenyl]-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one typically involves a multi-step process One common method starts with the condensation of 4-nitrobenzaldehyde with aniline to form a Schiff base This intermediate is then subjected to cyclization with anthranilic acid under acidic conditions to yield the tetrahydroquinazolinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-Nitrophenyl)ethenyl]-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-[(1E)-2-(4-Nitrophenyl)ethenyl]-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as photonic and optical materials
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-nitrophenyl)ethenyl]-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydroquinazolinone core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(1E)-2-(4-nitrophenyl)ethenyl]phenylamine
- **Ethanone, 1-[4-[(1E)-2-(4-nitrophenyl)ethenyl]phenyl]-
Uniqueness
Compared to similar compounds, 2-[(1E)-2-(4-nitrophenyl)ethenyl]-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its tetrahydroquinazolinone core, which provides distinct chemical and biological properties. This core structure allows for a broader range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(E)-2-(4-nitrophenyl)ethenyl]-3-phenyl-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-22-19-8-4-5-9-20(19)23-21(24(22)17-6-2-1-3-7-17)15-12-16-10-13-18(14-11-16)25(27)28/h1-15,21,23H/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQZHXWYVXYSSK-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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